molecular formula C9H7ClN4O B2778234 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] CAS No. 338416-83-4

1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]

Cat. No.: B2778234
CAS No.: 338416-83-4
M. Wt: 222.63
InChI Key: WCOWKMHVLHEKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring fused with a hydrazone moiety, which is substituted with a 3-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] typically involves the condensation of 1,3-diketones with hydrazine derivatives. The reaction is usually carried out in an ethanol solvent under reflux conditions. The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crude products are often recrystallized from dilute ethanol solutions to obtain high yields of the desired pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

  • 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]
  • 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]
  • 1H-pyrazole-4,5-dione 4-[N-(3-bromophenyl)hydrazone]

Comparison: 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine or different positions of chlorine), this compound may exhibit distinct reactivity and biological activity profiles .

Properties

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKKGEHIIIJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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